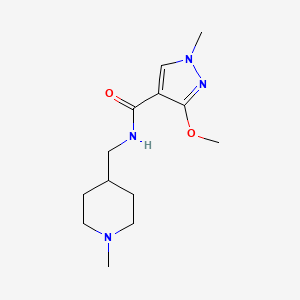

3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Descripción

3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide characterized by a methoxy group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a (1-methylpiperidin-4-yl)methyl substituent on the amide nitrogen (Figure 1).

Propiedades

IUPAC Name |

3-methoxy-1-methyl-N-[(1-methylpiperidin-4-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-16-6-4-10(5-7-16)8-14-12(18)11-9-17(2)15-13(11)19-3/h9-10H,4-8H2,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDQXQMFQUAURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide (referred to as compound A) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of compound A, focusing on its synthesis, mechanisms of action, and efficacy across various biological models.

Chemical Structure and Properties

Compound A belongs to a class of compounds characterized by a pyrazole core, which is known for its diverse pharmacological properties. The molecular formula of compound A is , and its structure includes a methoxy group and a piperidine moiety that may influence its biological interactions.

The biological activity of compound A can be attributed to several mechanisms:

-

Anticancer Activity :

- Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, a related study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for halting tumor progression.

- Kinase Inhibition :

- Anti-inflammatory Properties :

Biological Evaluation

The biological evaluation of compound A has been conducted through various in vitro and in vivo studies:

In Vitro Studies

- Cell Viability Assays :

| Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 0.41 | 1.32 |

| HepG2 | 0.36 | 1.40 |

| A549 | 0.79 | 6.24 |

In Vivo Studies

- Tumor Models :

Case Studies

Several case studies highlight the efficacy of compound A:

-

Breast Cancer Study :

- A study involving MDA-MB-231 cells demonstrated that treatment with compound A resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

-

Liver Cancer Study :

- Another investigation showed that compound A inhibited HepG2 cell proliferation by inducing cell cycle arrest at the G1 phase, leading to decreased tumor growth in xenograft models.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional features of 3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide and related compounds:

Structural and Functional Analysis

Core Heterocycle Variations: The target compound and the kallikrein inhibitor in share the pyrazole-4-carboxamide core, but the latter incorporates a methoxymethyl group and fluorinated pyridine moieties, enhancing enzyme-binding specificity.

Nitro () and methoxy () groups influence electronic properties: nitro groups may confer electrophilicity, while methoxy groups enhance solubility.

Pharmacological Implications :

- While the kallikrein inhibitor () demonstrates therapeutic enzyme targeting, the absence of direct data for the target compound necessitates extrapolation. Piperidine-containing analogs (e.g., ) are often explored in neuropharmacology, hinting at possible CNS applications.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.